molecular formula C30H40FN3O6 B1600472 N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide CAS No. 133410-84-1

N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide

Número de catálogo B1600472
Número CAS: 133410-84-1
Peso molecular: 557.7 g/mol
Clave InChI: JCRSHQCFRMCMOC-GSDHBNRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Lly-fmk, also known as Calpain Inhibitor IV, is a potent, cell-permeable, and irreversible inhibitor of calpain II . It also acts as an inhibitor of cathepsin L .


Molecular Structure Analysis

The molecular formula of Z-Lly-fmk is C30H40FN3O6 . Its molecular weight is 557.65 . It appears as a lyophilized solid and is soluble in DMSO .


Chemical Reactions Analysis

Z-Lly-fmk is known to inhibit the activity of calpain II, a protease involved in apoptosis . It has been used in studies to inhibit apoptosis in various cell systems .


Physical And Chemical Properties Analysis

Z-Lly-fmk is a white to pale yellow solid . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Overview of Z-Lly-fmk in Scientific Research

Z-Lly-fmk, a protease inhibitor, has been explored in various scientific studies, though it's important to note that the specific compound "Z-Lly-fmk" was not directly mentioned in the available literature. However, research on similar compounds, such as Z-VAD-FMK and Z-DEVD-FMK, provides insights into the potential applications and mechanisms of Z-Lly-fmk.

  • Understanding Caspase Inhibition

    Z-VAD-FMK, a specific caspase inhibitor, has been a key compound in studies on apoptosis. Although initially developed for therapeutic use, its potential was redirected to fundamental research due to cytotoxicity issues in a metabolic derivative of the compound (C. Noorden, 2001). This shift highlights the significance of understanding the impact of protease inhibitors like Z-Lly-fmk in cellular processes.

  • In Vitro Formulation and Evaluation

    The development of formulations like chitosan nanoparticles for peptide caspase inhibitors (e.g., Z-DEVD-FMK) has been researched for experimental animal studies. This suggests the potential for similar approaches with Z-Lly-fmk in drug delivery and therapeutic applications (Y. Aktaş et al., 2005).

  • Application in Disease Models

    Z-LLY-FMK has been evaluated for its role in reducing hepatocyte apoptosis and attenuating diseases like cysticercosis and cholestasis. These studies demonstrate its potential in modulating cell death and disease progression in experimental models (S. Baig et al., 2006); (S. Sheen-Chen et al., 2008).

  • Investigation in Neurological Applications

    In the context of neurological injuries, caspase inhibitors like Z-VAD-FMK have been studied to assess their potential in reducing inflammation and tissue injury after spinal cord trauma. This indicates a possible avenue for Z-Lly-fmk in neuroprotective strategies (T. Genovese et al., 2007).

  • Insights into Cell Death Mechanisms

    Research has also delved into understanding how caspase inhibitors influence different forms of cell death, such as apoptosis and necrosis. This research is critical in determining the suitability of compounds like Z-Lly-fmk for specific therapeutic applications (W. J. Kim et al., 2000).

  • Potential in Organ Transplantation and Tissue Engineering

    The role of caspase inhibitors in improving the recovery and survival of cryopreserved cells suggests that Z-Lly-fmk could be valuable in the fields of organ transplantation and tissue engineering. This application is supported by studies showing improved cell recovery with caspase inhibition (C. Stroh et al., 2002).

  • Understanding the Role in Cellular Processes

    Further studies on Z-VAD-FMK have examined its effects on different cellular processes, including apoptosis modulation, which could provide insights into the effects of Z-Lly-fmk in similar contexts (H. Ozawa et al., 2002).

Mecanismo De Acción

Z-Lly-fmk acts by irreversibly inhibiting calpain II, a protease involved in apoptosis . It has been shown to inhibit intestinal apoptosis after common bile duct ligation .

Safety and Hazards

The safety data for Z-Lly-fmk is based on pure ingredients . It’s recommended to store it at -20°C and protect it from air and light .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Z-Lly-fmk involves the protection of the carboxylic acid group of L-leucine with a tert-butyloxycarbonyl (Boc) group, followed by coupling with L-lysine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting dipeptide is then deprotected with trifluoroacetic acid (TFA) and coupled with fluoromethylketone (fmk) to obtain Z-Lly-fmk.", "Starting Materials": [ "L-leucine", "L-lysine methyl ester", "tert-butyloxycarbonyl (Boc) anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "fluoromethylketone (fmk)" ], "Reaction": [ "Step 1: Protection of L-leucine with Boc group using Boc anhydride and diisopropylethylamine (DIPEA) as a base", "Step 2: Coupling of Boc-L-leucine with L-lysine methyl ester using DCC as a coupling agent", "Step 3: Deprotection of Boc group with TFA", "Step 4: Coupling of resulting dipeptide with fmk using DCC as a coupling agent", "Step 5: Z-Lly-fmk is obtained after purification and characterization" ] }

Número CAS

133410-84-1

Fórmula molecular

C30H40FN3O6

Peso molecular

557.7 g/mol

Nombre IUPAC

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1

Clave InChI

JCRSHQCFRMCMOC-GSDHBNRESA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES canónico

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Secuencia

LLY

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide
Reactant of Route 2
Reactant of Route 2
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide
Reactant of Route 3
Reactant of Route 3
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide
Reactant of Route 4
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide
Reactant of Route 5
Reactant of Route 5
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide
Reactant of Route 6
Reactant of Route 6
N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide

Q & A

Q1: What is Z-LLY-FMK and what is its primary mechanism of action?

A1: Z-LLY-FMK (carbobenzoxy-leucyl-leucyl-phenylalaninal-fluoromethyl ketone) is a potent and cell-permeable inhibitor of cysteine proteases, particularly calpains. [, , ] It acts by irreversibly binding to the active site of these enzymes, preventing their proteolytic activity.

Q2: How does Z-LLY-FMK impact TNF-alpha-mediated apoptosis in cardiomyocytes?

A2: Research suggests that Z-LLY-FMK significantly attenuates TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes. [] This effect is attributed to the inhibition of calpain, a cysteine protease involved in the caspase-12 apoptotic pathway activated by TNF-alpha. This suggests that calpain plays a crucial role in this apoptotic pathway.

Q3: Beyond cardiomyocytes, what other cell types and biological processes has Z-LLY-FMK been studied in?

A3: Z-LLY-FMK has shown efficacy in reducing parasite burden in a murine model of cysticercosis, suggesting a potential role for cysteine proteinase inhibitors in treating this parasitic infection. [] Additionally, Z-LLY-FMK has been shown to suppress Galectin-9 induced apoptosis in T cell lines, indicating its involvement in the calcium-calpain-caspase-1 pathway. []

Q4: How does Z-LLY-FMK compare to other calpain inhibitors like ALLM?

A4: While both Z-LLY-FMK and ALLM are calpain inhibitors, research indicates some differences in their efficacy. In a study investigating arsenic-induced endothelial dysfunction, ALLM mitigated endothelial cell dysfunction and VE-cadherin disorganization, whereas Z-LLY-FMK, a more specific calpain-2 inhibitor, did not show the same protective effect. [] This suggests that calpain-1 might be a more critical player in arsenic-induced vascular endothelial dysfunction.

Q5: What are the potential applications of Z-LLY-FMK based on current research?

A5: Research suggests that Z-LLY-FMK holds potential therapeutic value in conditions where calpain activity is implicated. This includes cardiovascular diseases like ischemia-reperfusion injury, parasitic infections like cysticercosis, and potentially in modulating immune responses by influencing T cell apoptosis. [, , ] Further research is needed to fully elucidate its therapeutic potential and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.